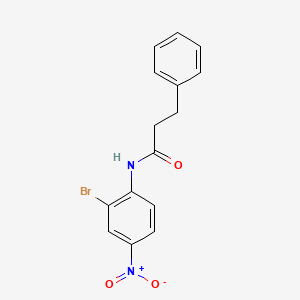
N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide, also known as BNPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a yellow powder that is soluble in organic solvents and is commonly used in laboratory experiments.
Wirkmechanismus
The mechanism of action of N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with cellular components such as proteins and DNA. This interaction can lead to cellular damage and ultimately induce cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide can induce apoptosis in cancer cells by activating the caspase pathway. N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide has also been shown to induce oxidative stress in cells, which can lead to cellular damage. Additionally, N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide has been shown to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide in laboratory experiments is its high solubility in organic solvents, which makes it easy to work with. Additionally, N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide is relatively stable and can be stored for extended periods of time. However, one limitation of using N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide. One area of interest is the development of N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide-based fluorescent probes for the detection of other cellular components such as metal ions and neurotransmitters. Additionally, further research is needed to fully understand the mechanism of action of N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide and its potential applications in cancer therapy and antimicrobial agents.
Synthesemethoden
N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide can be synthesized through a multi-step process that involves the reaction of 2-bromo-4-nitroaniline with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe to detect reactive oxygen species in cells and tissues. N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide has also been used as a substrate for the development of enzyme assays to measure the activity of certain enzymes. Additionally, N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide has been studied for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c16-13-10-12(18(20)21)7-8-14(13)17-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTUKLLUQLQWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2-chlorobenzoate](/img/structure/B5068431.png)
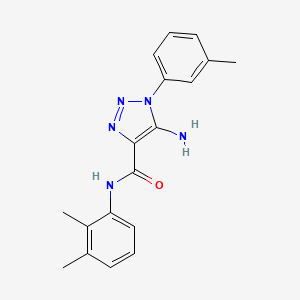
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5068442.png)
![1-[(2S)-tetrahydrofuran-2-ylcarbonyl]-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B5068448.png)
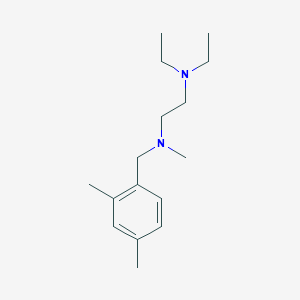
![2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5068469.png)

![2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5068486.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B5068488.png)

![N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5068500.png)
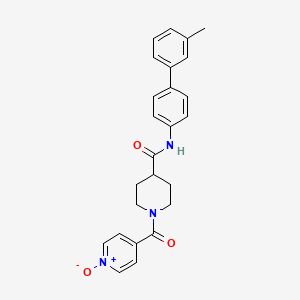
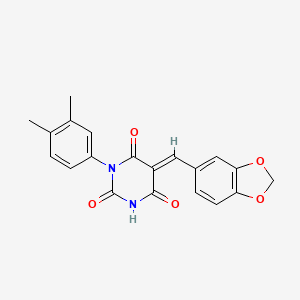
![N-(3,4-dimethylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5068530.png)